
Cyclopropyl(2,5-dichlorophenyl)methanamine
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Overview
Description
Cyclopropyl(2,5-dichlorophenyl)methanamine is an organic compound with the molecular formula C10H11Cl2N It is characterized by a cyclopropyl group attached to a 2,5-dichlorophenyl ring, which is further connected to a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl(2,5-dichlorophenyl)methanamine typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.
Attachment of the 2,5-Dichlorophenyl Ring: The 2,5-dichlorophenyl ring can be synthesized through a halogenation reaction, where a phenyl ring is treated with chlorine under specific conditions.
Formation of the Methanamine Group: The methanamine group can be introduced through a reductive amination reaction, where an aldehyde or ketone reacts with ammonia or an amine in the presence of a reducing agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl(2,5-dichlorophenyl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or hydrocarbon derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) and sodium borohydride (NaBH) are commonly used.
Substitution: Reagents such as halogens (Cl, Br) and nucleophiles (NH, OH) are used under specific conditions.
Major Products Formed
Oxidation: Formation of cyclopropyl(2,5-dichlorophenyl)methanol or corresponding ketones.
Reduction: Formation of cyclopropyl(2,5-dichlorophenyl)methane.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Cyclopropyl(2,5-dichlorophenyl)methanamine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Cyclopropyl(2,5-dichlorophenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: Interaction with specific receptors on cell surfaces, leading to modulation of cellular signaling pathways.
Enzyme Inhibition: Inhibition of key enzymes involved in metabolic processes, resulting in altered biochemical pathways.
Gene Expression: Regulation of gene expression by interacting with transcription factors or other regulatory proteins.
Comparison with Similar Compounds
Cyclopropyl(2,5-dichlorophenyl)methanamine can be compared with similar compounds such as:
Cyclopropyl(2,4-dichlorophenyl)methanamine: Similar structure but with different substitution pattern on the phenyl ring.
Cyclopropyl(3,5-dichlorophenyl)methanamine: Another isomer with different substitution pattern.
Cyclopropyl(2,5-difluorophenyl)methanamine: Fluorine-substituted analog with potentially different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Biological Activity
Cyclopropyl(2,5-dichlorophenyl)methanamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Overview of Biological Activity
This compound is primarily noted for its interaction with specific receptors in the human body. Notably, it has been studied as a selective agonist for the 5-HT₂C receptor , which plays a crucial role in various neurophysiological processes including mood regulation and appetite control. The compound's unique structural features may enhance its binding affinity and selectivity towards these receptors compared to similar compounds.
Potential Applications
- Antimicrobial Properties : Investigated for its ability to inhibit microbial growth.
- Anticancer Activity : Explored for potential use in cancer treatment due to its interaction with cellular pathways involved in tumorigenesis.
- Neuropharmacological Effects : Its action on serotonin receptors suggests possible applications in treating depression and obesity.
The biological activity of this compound can be attributed to several mechanisms:
- Binding to Receptors : The compound interacts with the 5-HT₂C receptor, influencing neurotransmitter release and neuronal signaling pathways.
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic processes, thereby altering biochemical pathways critical for cell survival and proliferation.
- Gene Expression Modulation : The compound can regulate gene expression by interacting with transcription factors or other regulatory proteins.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:
Compound Name | Description |
---|---|
Cyclopropyl(2,4-dichlorophenyl)methanamine | Similar structure with different chlorine substitution on the phenyl ring. |
Cyclopropyl(3,5-dichlorophenyl)methanamine | Isomer with distinct substitution pattern affecting biological activity. |
Cyclopropyl(2,5-difluorophenyl)methanamine | Fluorine-substituted analog that may exhibit different chemical properties. |
The specific dichloro substitution pattern on this compound is believed to confer distinct reactivity and biological activity compared to its analogs.
Case Studies and Research Findings
Recent studies have highlighted the compound's potential therapeutic benefits:
- Antimicrobial Activity : In vitro studies demonstrated that this compound exhibits significant antimicrobial effects against various pathogens, suggesting its utility as a novel antimicrobial agent.
- Cancer Research : A study focusing on cancer cell lines indicated that the compound may enhance apoptosis in tumor cells when combined with other therapeutic agents. This synergistic effect was observed through flow cytometric assays measuring cleaved-caspase-3 levels .
- Neuropharmacology : Research into its effects on serotonin signaling has shown promise for treating mood disorders. The compound's selective agonism at the 5-HT₂C receptor could lead to improved therapies for depression and obesity management.
Properties
IUPAC Name |
cyclopropyl-(2,5-dichlorophenyl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2N/c11-7-3-4-9(12)8(5-7)10(13)6-1-2-6/h3-6,10H,1-2,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRSRQMBHNJEIJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=C(C=CC(=C2)Cl)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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